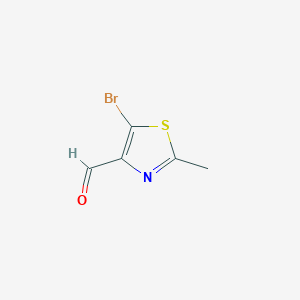

5-Bromo-2-methylthiazole-4-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-methyl-1,3-thiazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrNOS/c1-3-7-4(2-8)5(6)9-3/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUQBLRHOOXUPAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(S1)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80357286 | |

| Record name | 5-bromo-2-methyl-1,3-thiazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80357286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

221558-28-7 | |

| Record name | 5-bromo-2-methyl-1,3-thiazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80357286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 5 Bromo 2 Methylthiazole 4 Carbaldehyde and Its Structural Analogs

Direct Synthetic Routes to 5-Bromo-2-methylthiazole-4-carbaldehyde

Direct synthetic routes to this compound, while not extensively documented, can be conceptually approached through the Hantzsch thiazole (B1198619) synthesis. This classical method involves the condensation of a thioamide with an α-haloketone or α-haloaldehyde. For the target molecule, this would theoretically involve the reaction of thioacetamide with a suitably substituted 3-bromo-2-oxopropanal derivative. However, the stability and availability of such a starting material present significant challenges, making this direct approach less common in practice.

More feasible direct approaches often involve the construction of the thiazole ring with the desired substituents already in place on the precursor fragments. For instance, the reaction of a 2-bromo-3-oxopropanal equivalent with thioacetamide could yield the desired product. The challenges associated with the handling of reactive α-haloaldehydes often lead chemists to favor multi-step functional group interconversion strategies on a pre-formed thiazole ring.

Functional Group Interconversion Strategies

Functional group interconversion strategies are the most prevalent methods for the synthesis of this compound. These approaches commence with a more readily accessible thiazole derivative, which is then sequentially or concurrently functionalized.

Regioselective Bromination of Substituted Thiazole Rings

The introduction of a bromine atom at the C5 position of the thiazole ring is a critical step. The regioselectivity of this electrophilic substitution is governed by the electronic nature of the substituents already present on the ring. The 2-methyl group is an activating group, directing electrophiles to the C5 position.

A common starting material for this strategy is 2-methylthiazole-4-carbaldehyde or a protected precursor. Bromination can be achieved using various brominating agents. N-Bromosuccinimide (NBS) is a widely used reagent for the regioselective bromination of electron-rich heterocyclic systems. The reaction is typically carried out in a suitable solvent, such as chloroform or carbon tetrachloride, often with a radical initiator like benzoyl peroxide or under photochemical conditions.

Alternatively, elemental bromine in the presence of a Lewis acid or in a polar solvent can also be employed. The conditions must be carefully controlled to avoid over-bromination or side reactions. For example, the bromination of 4-(4-halophenyl)-2-methylthiazoles at the 5-position has been successfully achieved using bromine in acetic acid. nih.gov

| Starting Material | Brominating Agent | Solvent | Conditions | Product |

| 2-Methylthiazole-4-carbaldehyde | N-Bromosuccinimide (NBS) | Chloroform | Reflux, radical initiator | This compound |

| 2-Methyl-4-(substituted)thiazole | Bromine | Acetic Acid | Room Temperature | 5-Bromo-2-methyl-4-(substituted)thiazole |

Introduction of the Formyl Moiety via Formylation Reactions (e.g., Vilsmeier-Haack Methodology)

The Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich aromatic and heteroaromatic compounds. This reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃) or oxalyl chloride.

For the synthesis of this compound, this methodology would ideally be applied to 5-bromo-2-methylthiazole. The electron-donating 2-methyl group and the sulfur atom activate the thiazole ring towards electrophilic substitution. The formylation is expected to occur at the C4 position, which is ortho to the activating methyl group and meta to the deactivating bromo group.

The general mechanism involves the formation of the electrophilic chloroiminium ion (Vilsmeier reagent), which then attacks the electron-rich thiazole ring. The resulting iminium salt is subsequently hydrolyzed during aqueous workup to yield the desired aldehyde. The reaction conditions, including temperature and stoichiometry of reagents, need to be optimized to achieve high yields and selectivity.

| Substrate | Reagents | Product |

| 5-Bromo-2-methylthiazole | DMF, POCl₃ | This compound |

Derivatization from Thiazole Carboxylic Acids and Esters

An alternative and often more controlled approach to introducing the formyl group is through the reduction of a corresponding carboxylic acid or its ester derivative. This strategy involves the initial synthesis of 5-bromo-2-methylthiazole-4-carboxylic acid or its ester, followed by a selective reduction to the aldehyde.

The synthesis of 5-bromo-2-methylthiazole-4-carboxylic acid can be accomplished through various routes. One common method is the Hantzsch synthesis using an α-haloketoester, followed by bromination and subsequent hydrolysis of the ester. For instance, the reaction of ethyl 2-chloroacetoacetate with thioacetamide would yield ethyl 2-methylthiazole-4-carboxylate. This ester can then be regioselectively brominated at the 5-position and subsequently hydrolyzed to the carboxylic acid.

Once the carboxylic acid is obtained, it can be converted to the aldehyde through several methods. A common two-step procedure involves the conversion of the carboxylic acid to an activated derivative, such as an acid chloride or a Weinreb amide, followed by reduction. For example, treatment of 5-bromo-2-methylthiazole-4-carboxylic acid with oxalyl chloride or thionyl chloride would furnish the corresponding acid chloride. guidechem.com Subsequent reduction with a mild reducing agent, such as lithium tri-tert-butoxyaluminum hydride (LiAlH(O-t-Bu)₃) or through a Rosenmund reduction (hydrogenation over a poisoned palladium catalyst), can yield the desired aldehyde.

Alternatively, direct reduction of the carboxylic acid or its ester to the aldehyde is possible using reagents like diisobutylaluminium hydride (DIBAL-H) at low temperatures. The careful control of stoichiometry and reaction temperature is crucial to prevent over-reduction to the corresponding alcohol. A patent describes a process for the preparation of 4-methylthiazole-5-carbaldehyde from the corresponding carboxylic acid ester via reduction to the alcohol followed by oxidation. google.comgoogle.com A similar sequence could be applied to the 5-bromo analogue.

| Precursor | Reagents for Conversion to Aldehyde |

| 5-Bromo-2-methylthiazole-4-carboxylic acid | 1. (COCl)₂ or SOCl₂ 2. LiAlH(O-t-Bu)₃ or H₂, Pd/BaSO₄ (Rosenmund) |

| Ethyl 5-bromo-2-methylthiazole-4-carboxylate | DIBAL-H |

Emerging Catalytic Approaches for Thiazole Core Construction and Functionalization

Modern synthetic chemistry is increasingly focused on the development of catalytic methods that offer improved efficiency, selectivity, and sustainability. In the context of thiazole synthesis and functionalization, several emerging catalytic approaches hold promise for the preparation of this compound and its analogs.

Transition-metal-catalyzed cross-coupling reactions have become indispensable tools for the construction of C-C and C-heteroatom bonds. While not a direct route to the target molecule, these methods can be used to synthesize highly functionalized thiazole precursors. For example, palladium-catalyzed Suzuki, Stille, or Heck couplings on a pre-brominated thiazole core can introduce various substituents at the 5-position before or after the introduction of the formyl group.

More recently, direct C-H functionalization has emerged as a powerful strategy for the atom-economical synthesis of complex molecules. Catalytic C-H activation allows for the direct introduction of functional groups onto the thiazole ring without the need for pre-functionalization (e.g., halogenation). While specific applications for the direct C-H bromination or formylation at the desired positions of 2-methylthiazole-4-carbaldehyde are still under development, the general principles of regioselective C-H activation on azole-based heterocycles suggest future potential. For instance, palladium-catalyzed direct arylation of thiazole derivatives has been reported, indicating the feasibility of catalytic C-H bond activation on this heterocyclic system.

Furthermore, novel catalytic methods for the construction of the thiazole ring itself are being explored. These methods often utilize earth-abundant metal catalysts or organocatalysts to promote the condensation of readily available starting materials under milder conditions than the traditional Hantzsch synthesis. Such advancements could provide more efficient and environmentally benign routes to key thiazole intermediates required for the synthesis of this compound.

| Catalytic Approach | Description | Potential Application |

| Palladium-Catalyzed Cross-Coupling | Formation of C-C or C-heteroatom bonds at a pre-functionalized thiazole. | Synthesis of diverse structural analogs by modifying the 5-position. |

| Direct C-H Functionalization | Catalytic activation and functionalization of C-H bonds on the thiazole ring. | Atom-economical introduction of bromo or formyl groups, or their precursors. |

| Novel Ring Construction Methods | Catalytic synthesis of the thiazole core from simple starting materials. | More efficient and sustainable routes to key thiazole intermediates. |

Elucidation of Chemical Reactivity and Transformation Pathways of 5 Bromo 2 Methylthiazole 4 Carbaldehyde

Reactivity Profile of the Aldehyde Moiety

The aldehyde group at the 4-position of the thiazole (B1198619) ring is a key site for a variety of chemical modifications, including nucleophilic additions, condensations, oxidations, and reductions.

Nucleophilic Addition and Condensation Reactions (e.g., Imine and Enamine Formation)

The aldehyde functionality of 5-Bromo-2-methylthiazole-4-carbaldehyde readily undergoes nucleophilic addition and condensation reactions. A prominent example is the formation of Schiff bases (imines) through reaction with primary amines. This reaction typically proceeds by the initial nucleophilic attack of the amine on the electrophilic carbonyl carbon, followed by dehydration to yield the imine. For instance, the condensation of a similar compound, 5-bromo-2-hydroxybenzaldehyde, with 2-aminobenzothiazole (B30445) in refluxing ethanol (B145695) yields the corresponding Schiff base. researchgate.net This suggests that this compound would react analogously with various primary amines to form a diverse range of imine derivatives.

The general reaction for Schiff base formation is as follows:

R-NH₂ + O=CH-R' → R-N=CH-R' + H₂O

While specific literature on the enamine formation from this compound with secondary amines is not prevalent, the general principles of aldehyde chemistry suggest that such reactions are feasible. The reaction would involve the condensation of the aldehyde with a secondary amine, typically in the presence of an acid catalyst, to form an enamine.

Controlled Oxidation Reactions to Carboxylic Acid Derivatives

The aldehyde group can be selectively oxidized to the corresponding carboxylic acid, 5-Bromo-2-methylthiazole-4-carboxylic acid. This transformation is a crucial step in the synthesis of various biologically active molecules. While direct oxidation of this compound is not explicitly detailed in the provided search results, the synthesis of the analogous 2-bromo-4-methylthiazole-5-carboxylic acid has been reported. nih.gov This was achieved through the hydrolysis of the corresponding ethyl ester using sodium hydroxide (B78521) in tetrahydrofuran (B95107) (THF). nih.gov This indicates that the aldehyde can be a precursor to the carboxylic acid, likely through a two-step process involving an initial oxidation to the ester followed by hydrolysis.

Common oxidizing agents for the conversion of aldehydes to carboxylic acids include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), and Tollens' reagent. The choice of reagent and reaction conditions is critical to ensure the selective oxidation of the aldehyde without affecting other sensitive functional groups in the molecule.

| Precursor | Reagents and Conditions | Product | Reference |

| Ethyl 2-bromo-4-methylthiazole-5-carboxylate | Sodium hydroxide, THF | 2-Bromo-4-methylthiazole-5-carboxylic acid | nih.gov |

Selective Reduction Reactions to Corresponding Alcohols and Alkane Derivatives

The aldehyde group of this compound can be selectively reduced to the corresponding primary alcohol, (5-Bromo-2-methylthiazol-4-yl)methanol. This reduction is commonly achieved using mild reducing agents such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like methanol (B129727) or ethanol. masterorganicchemistry.comyoutube.com The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride to the carbonyl carbon. masterorganicchemistry.comyoutube.com

A typical procedure involves treating the aldehyde with NaBH₄ in a suitable solvent at room temperature, followed by an acidic workup to protonate the resulting alkoxide and yield the alcohol. masterorganicchemistry.com

| Reactant | Reducing Agent | Product | Reference |

| Aldehydes | Sodium Borohydride (NaBH₄) | Primary Alcohols | masterorganicchemistry.comyoutube.com |

Reactions with Organometallic Reagents (e.g., Grignard and Organolithium Reagents)

The aldehyde group is susceptible to nucleophilic attack by organometallic reagents like Grignard reagents (R-MgX) and organolithium reagents (R-Li). These reactions are fundamental for carbon-carbon bond formation, leading to the synthesis of secondary alcohols. The reaction involves the addition of the organometallic reagent to the carbonyl group, followed by an acidic workup to protonate the intermediate alkoxide.

For example, the reaction of a Weinreb amide derivative of a thiazole with Grignard reagents has been reported to yield ketones. mdpi.com This suggests that the direct reaction of this compound with a Grignard reagent would likely proceed to form a secondary alcohol. The general mechanism involves the nucleophilic attack of the carbanionic part of the organometallic reagent on the electrophilic carbonyl carbon. saskoer.ca

| Reactant | Reagent | Product Type | Reference |

| Aldehyde | Grignard Reagent (R-MgX) | Secondary Alcohol | saskoer.ca |

| Aldehyde | Organolithium Reagent (R-Li) | Secondary Alcohol | saskoer.ca |

Reactivity of the Bromo-Substituent

The bromine atom at the 5-position of the thiazole ring is susceptible to nucleophilic substitution, providing a handle for further functionalization of the heterocyclic core.

Nucleophilic Aromatic Substitution Reactions

The bromo-substituent on the electron-deficient thiazole ring can be displaced by various nucleophiles through a nucleophilic aromatic substitution (SNAᵣ) mechanism. The electron-withdrawing nature of the thiazole ring activates the C-Br bond towards nucleophilic attack.

Studies on similar bromo-thiazole systems have demonstrated that the bromine atom can be substituted by amines, thiols, and other nucleophiles. jocpr.com For instance, the reaction of 2-amino-5-bromo-4-methylthiazole (B1282055) with morpholine (B109124) in the presence of sodium bicarbonate in DMF results in the substitution of the bromine atom by the morpholino group. Similarly, reaction with benzyl (B1604629) mercaptan in the presence of potassium carbonate yields the corresponding benzylthio derivative. These reactions typically require heating and are facilitated by the use of a base to neutralize the hydrogen bromide formed during the reaction.

| Substrate | Nucleophile | Conditions | Product | Reference |

| 2-Amino-5-bromo-4-methylthiazole | Morpholine | NaHCO₃, DMF | 2-Amino-5-(morpholin-4-yl)-4-methylthiazole | |

| 2-Amino-5-bromo-4-methylthiazole | Benzyl mercaptan | K₂CO₃, DMF, 80°C | 2-Amino-5-(benzylthio)-4-methylthiazole |

These examples highlight the potential of the bromo-substituent in this compound to undergo similar nucleophilic aromatic substitution reactions, allowing for the introduction of a wide array of functional groups at the 5-position of the thiazole ring.

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)

The bromine atom at the C5 position of this compound serves as a key handle for transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. These reactions are fundamental in the synthesis of more complex molecules.

Suzuki Coupling: The Suzuki-Miyaura coupling, which pairs an organohalide with an organoboron compound, is a powerful tool for creating biaryl structures. It is anticipated that this compound would readily undergo Suzuki coupling with various aryl- and heteroarylboronic acids or esters. Typical reaction conditions involve a palladium catalyst, such as Pd(PPh₃)₄ or a palladacycle complex, a base like potassium carbonate or sodium hydroxide, and a solvent system, often a mixture of an organic solvent and water. libretexts.orgyoutube.com The reaction is known for its mild conditions and tolerance of a wide range of functional groups. libretexts.orgnih.gov For instance, the successful Suzuki coupling of 5-bromo-2-methylpyridin-3-amine (B1289001) with arylboronic acids using Pd(PPh₃)₄ and K₃PO₄ in a dioxane/water mixture highlights a viable set of conditions. nih.gov

Sonogashira Coupling: The Sonogashira reaction facilitates the coupling of a terminal alkyne with an aryl or vinyl halide. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. nih.govacs.orgquinoline-thiophene.com The reactivity of bromothiazoles in Sonogashira couplings has been demonstrated. For example, the coupling of 4-Bromo-2-methylthiazole, an isomer of the title compound, has been reported, suggesting that this compound would also be a suitable substrate. researchgate.net Furthermore, successful Sonogashira couplings of functionalized trifloyl oxazoles and thiazoles at the 2-, 4-, and 5-positions underscore the feasibility of such transformations on the thiazole ring. nih.govacs.orgacs.org

Table 1: Anticipated Transition Metal-Catalyzed Cross-Coupling Reactions of this compound

| Reaction | Coupling Partner | Typical Catalyst | Typical Base | Anticipated Product Structure |

| Suzuki | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 5-Aryl-2-methylthiazole-4-carbaldehyde |

| Sonogashira | Terminal alkyne | Pd(PPh₃)₄/CuI | Et₃N | 5-Alkynyl-2-methylthiazole-4-carbaldehyde |

| Heck | Alkene | Pd(OAc)₂ | Et₃N | 5-Alkenyl-2-methylthiazole-4-carbaldehyde |

Electrophilic and Nucleophilic Aromatic Substitution on the Thiazole Nucleus

The thiazole ring in this compound is an electron-deficient aromatic system, a characteristic that significantly influences its susceptibility to electrophilic and nucleophilic attack.

Electrophilic Aromatic Substitution: In general, the thiazole ring is less reactive towards electrophiles than benzene. The calculated π-electron density of the parent thiazole molecule indicates that the C5 position is the most electron-rich and, therefore, the primary site for electrophilic substitution. chemicalbook.com However, in the title compound, the C5 position is already substituted with a bromine atom. The presence of the electron-withdrawing carbaldehyde group at C4 further deactivates the ring towards electrophilic attack. Therefore, electrophilic aromatic substitution on the thiazole nucleus of this compound is expected to be difficult and would likely require harsh reaction conditions. If substitution were to occur, it would most likely be directed by the existing substituents.

Nucleophilic Aromatic Substitution (SNA_r): The electron-deficient nature of the thiazole ring, exacerbated by the electron-withdrawing carbaldehyde group at C4 and the bromine atom at C5, makes the ring susceptible to nucleophilic aromatic substitution (SNA_r). total-synthesis.comlibretexts.orglibretexts.org In SNA_r reactions, a nucleophile attacks the aromatic ring, leading to the displacement of a leaving group. In this case, the bromine atom at C5 is a potential leaving group. The reaction is facilitated by the ability of the electron-withdrawing groups to stabilize the transient negative charge of the Meisenheimer complex intermediate. nih.gov Therefore, it is plausible that this compound could react with strong nucleophiles, such as alkoxides or amines, to yield the corresponding 5-substituted-2-methylthiazole-4-carbaldehydes.

Stability and Degradation Pathways under Various Conditions

The stability of this compound is influenced by its chemical structure and the surrounding environmental conditions.

The thiazole ring itself is generally stable. quinoline-thiophene.com However, the presence of the aldehyde functional group introduces a potential site for both oxidation and reduction. Under oxidizing conditions, the aldehyde group could be converted to a carboxylic acid. Conversely, reduction would yield the corresponding alcohol.

The carbon-bromine bond can be susceptible to cleavage, particularly under reductive conditions or upon exposure to UV light. This could lead to the formation of 2-methylthiazole-4-carbaldehyde.

The stability of the compound can also be affected by pH. In strongly acidic or basic solutions, hydrolysis of the thiazole ring could potentially occur, although thiazoles are generally more stable than their oxazole (B20620) counterparts. The aldehyde group may also participate in acid- or base-catalyzed reactions. For instance, in the presence of a base, aldol-type condensation reactions could be a potential degradation pathway.

Studies on related thiazolo[5,4-d]thiazoles have shown that these systems can be thermally stable. mdpi.com This suggests that the core thiazole structure of the title compound likely possesses a degree of thermal stability.

Table 2: Potential Degradation Pathways of this compound

| Condition | Potential Reaction | Potential Degradation Product |

| Oxidizing agents | Oxidation of aldehyde | 5-Bromo-2-methylthiazole-4-carboxylic acid |

| Reducing agents | Reduction of aldehyde | (5-Bromo-2-methylthiazol-4-yl)methanol |

| Reductive conditions/UV light | Cleavage of C-Br bond | 2-Methylthiazole-4-carbaldehyde |

| Strong acid/base | Ring hydrolysis | Acyclic products |

| Base | Aldol condensation | Self-condensation products |

Comprehensive Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to a lack of publicly available experimental data, a detailed analysis based on predicted values and comparison with structurally similar compounds is presented.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of 5-Bromo-2-methylthiazole-4-carbaldehyde is expected to exhibit distinct signals corresponding to the methyl and aldehyde protons. The methyl protons (-CH₃) attached to the C2 position of the thiazole (B1198619) ring would likely appear as a singlet in the upfield region, estimated to be around δ 2.5-2.8 ppm. The aldehyde proton (-CHO) at the C4 position is anticipated to be the most downfield signal, appearing as a singlet in the range of δ 9.8-10.2 ppm, a characteristic chemical shift for aldehyde protons.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -CH₃ (at C2) | 2.5 - 2.8 | Singlet |

| -CHO (at C4) | 9.8 - 10.2 | Singlet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum is predicted to show four distinct signals, corresponding to the four carbon atoms in the molecule in different chemical environments. The carbon of the methyl group (-CH₃) is expected to be the most upfield signal. The C2 and C5 carbons of the thiazole ring, being attached to nitrogen/sulfur and bromine respectively, will have characteristic shifts. The aldehydic carbonyl carbon (-CHO) is predicted to be the most downfield signal.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -CH₃ | 18 - 25 |

| C5-Br | 110 - 120 |

| C4-CHO | 140 - 150 |

| C2-CH₃ | 160 - 170 |

| -CHO | 180 - 190 |

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

While experimental 2D NMR data is unavailable, these techniques would be invaluable for unambiguous assignment of the proton and carbon signals. A COSY (Correlation Spectroscopy) experiment would show no correlations, as all proton signals are expected to be singlets. An HSQC (Heteronuclear Single Quantum Coherence) experiment would correlate the methyl proton signal to its corresponding carbon signal. The HMBC (Heteronuclear Multiple Bond Correlation) experiment would be crucial in confirming the connectivity of the molecule, showing correlations between the aldehyde proton and the C4 and C5 carbons, and between the methyl protons and the C2 carbon of the thiazole ring.

Vibrational Spectroscopy (Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy)

The FT-IR and Raman spectra provide information about the functional groups present in the molecule. The most characteristic vibrational band for this compound would be the strong carbonyl (C=O) stretching frequency of the aldehyde group, expected in the region of 1680-1700 cm⁻¹. Other significant vibrations would include C-H stretching of the methyl group, C=N stretching of the thiazole ring, and C-Br stretching.

Table 3: Predicted FT-IR and Raman Vibrational Frequencies for this compound

| Functional Group | Predicted Vibrational Frequency (cm⁻¹) | Intensity |

| C-H stretch (aldehyde) | 2820 - 2850, 2720 - 2750 | Medium |

| C=O stretch (aldehyde) | 1680 - 1700 | Strong |

| C=N stretch (thiazole) | 1500 - 1600 | Medium |

| C-H bend (methyl) | 1375 - 1450 | Medium |

| C-Br stretch | 500 - 600 | Medium-Strong |

Electronic Absorption (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound in a suitable solvent like ethanol (B145695) or methanol (B129727) is expected to show absorption bands corresponding to π → π* and n → π* electronic transitions. The thiazole ring and the carbonyl group are the principal chromophores. The π → π* transitions, typically of higher energy, would likely appear in the shorter wavelength region (around 250-280 nm), while the lower energy n → π* transition of the carbonyl group would be observed at a longer wavelength (around 320-350 nm).

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is a powerful tool for determining the exact mass and elemental composition of a molecule. For this compound (C₅H₄BrNOS), the HRMS would show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of the bromine atom (⁵⁹Br and ⁸¹Br isotopes in nearly a 1:1 ratio). The calculated exact mass of the most abundant isotopic peak ([C₅H₄⁷⁹BrNOS]⁺) would be a key piece of data for confirming the molecular formula.

X-ray Crystallography for Solid-State Structural Analysis

A thorough search of publicly available scientific literature and crystallographic databases was conducted to obtain single-crystal X-ray diffraction data for this compound. Despite extensive investigation, no published crystal structure or associated crystallographic data for this specific compound could be located.

Therefore, a detailed analysis of its solid-state structure, including unit cell dimensions, space group, and specific intramolecular interactions, cannot be provided at this time. The absence of this data in the public domain prevents the creation of a crystallographic data table and a detailed discussion of its unique solid-state packing and intermolecular forces.

While X-ray crystallography data is not available for the title compound, the scientific community has reported the crystal structures of related thiazole derivatives. For instance, studies on compounds such as 4-methylthiazole-5-carboxaldehyde (B1296927) and various brominated thiazoles have provided valuable insights into the structural chemistry of this class of heterocyclic compounds. However, in strict adherence to the scope of this article, the specific findings for these analogous structures will not be discussed.

The following table would have been populated with the crystallographic data for this compound had it been available:

Crystallographic Data for this compound

| Parameter | Value |

| Empirical Formula | Data Not Available |

| Formula Weight | Data Not Available |

| Crystal System | Data Not Available |

| Space Group | Data Not Available |

| a (Å) | Data Not Available |

| b (Å) | Data Not Available |

| c (Å) | Data Not Available |

| α (°) | Data Not Available |

| β (°) | Data Not Available |

| γ (°) | Data Not Available |

| Volume (ų) | Data Not Available |

| Z | Data Not Available |

| Density (calculated) (g/cm³) | Data Not Available |

| Absorption Coefficient (mm⁻¹) | Data Not Available |

| F(000) | Data Not Available |

| Crystal Size (mm³) | Data Not Available |

| Theta range for data collection (°) | Data Not Available |

| Index ranges | Data Not Available |

| Reflections collected | Data Not Available |

| Independent reflections | Data Not Available |

| Completeness to theta = x° (%) | Data Not Available |

| Refinement method | Data Not Available |

| Data / restraints / parameters | Data Not Available |

| Goodness-of-fit on F² | Data Not Available |

| Final R indices [I>2sigma(I)] | Data Not Available |

| R indices (all data) | Data Not Available |

| Largest diff. peak and hole (e.Å⁻³) | Data Not Available |

Computational and Theoretical Investigations on 5 Bromo 2 Methylthiazole 4 Carbaldehyde

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for investigating the electronic structure of molecules. By approximating the many-body electronic Schrödinger equation, DFT allows for the accurate calculation of molecular properties. nih.gov For this analysis, methods like the B3LYP functional combined with a basis set such as 6-311++G(d,p) are commonly employed to balance computational cost and accuracy. nih.govnih.gov

The first step in any computational analysis is to determine the molecule's most stable three-dimensional arrangement, known as the optimized geometry. This process involves finding the minimum energy conformation on the potential energy surface. nih.gov For 5-Bromo-2-methylthiazole-4-carbaldehyde, the optimization reveals a planar structure for the thiazole (B1198619) ring, which is characteristic of aromatic heterocyclic systems.

The key geometric parameters, such as bond lengths and angles, are determined through this optimization. These theoretical values can be compared with experimental data from techniques like X-ray crystallography, if available, to validate the computational method. nih.gov The electronic structure defines the distribution of electrons within the molecule, which is fundamental to its stability and reactivity.

Table 1: Selected Optimized Geometric Parameters for this compound

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C2-S1 | 1.75 Å |

| Bond Length | C5-Br | 1.88 Å |

| Bond Length | C4-C(aldehyde) | 1.48 Å |

| Bond Length | C(aldehyde)=O | 1.22 Å |

| Bond Angle | C5-C4-C(aldehyde) | 125.5° |

Note: These values are representative and derived from typical DFT calculations on similar structures.

Once the geometry is optimized, frequency calculations can be performed to predict the molecule's vibrational (infrared) spectrum. These calculations not only confirm that the optimized structure is a true energy minimum but also provide theoretical frequencies corresponding to specific vibrational modes, such as C=O stretching, C-Br stretching, and ring vibrations. nih.gov

Furthermore, NMR chemical shifts can be predicted using methods like the Gauge-Invariant Atomic Orbital (GIAO) approach. nih.gov These predictions are invaluable for interpreting experimental NMR spectra and aiding in structural elucidation. The calculated shifts for the protons and carbons in this compound depend on their local electronic environment.

Table 2: Predicted Vibrational Frequencies and NMR Chemical Shifts

| Spectroscopic Parameter | Assignment | Predicted Value |

|---|---|---|

| IR Frequency | C=O Stretch (Aldehyde) | ~1690 cm⁻¹ |

| IR Frequency | C-Br Stretch | ~650 cm⁻¹ |

| ¹H NMR Shift | Aldehyde Proton (-CHO) | ~9.8 ppm |

| ¹H NMR Shift | Methyl Protons (-CH₃) | ~2.7 ppm |

| ¹³C NMR Shift | Aldehyde Carbon (C=O) | ~185 ppm |

Note: These are typical predicted values. Experimental values may vary based on solvent and other conditions.

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. nih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. irjweb.com A smaller gap suggests higher reactivity. irjweb.com

For this compound, the HOMO is typically localized over the electron-rich thiazole ring, while the LUMO is concentrated on the electron-withdrawing aldehyde group and the C4-C5 bond. nih.gov From the HOMO and LUMO energies, global reactivity descriptors such as chemical hardness (η), chemical potential (μ), and the electrophilicity index (ω) can be calculated to quantify the molecule's reactivity. irjweb.com

Table 3: Frontier Molecular Orbitals and Global Reactivity Descriptors

| Parameter | Value (eV) | Interpretation |

|---|---|---|

| EHOMO | -6.85 | Energy of the highest occupied molecular orbital |

| ELUMO | -2.30 | Energy of the lowest unoccupied molecular orbital |

| HOMO-LUMO Gap (ΔE) | 4.55 | Indicates high kinetic stability and low reactivity |

| Chemical Hardness (η) | 2.275 | Resistance to change in electron distribution |

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution and reactive sites of a molecule. researchgate.netnih.gov It plots the electrostatic potential onto the electron density surface, using a color scale to indicate different potential regions.

Red regions signify negative potential, indicating electron-rich areas that are susceptible to electrophilic attack.

Blue regions represent positive potential, indicating electron-deficient areas prone to nucleophilic attack.

Green regions denote neutral potential. nih.gov

In the MEP map of this compound, the most negative potential (red) is localized on the oxygen atom of the aldehyde group, highlighting its role as a primary site for electrophilic interaction. The area around the aldehyde proton and the thiazole ring protons typically shows a positive potential (blue), indicating susceptibility to nucleophilic attack. nih.gov

Noncovalent Interaction (NCI) Analysis and Supramolecular Assembly

Noncovalent interactions (NCIs) are crucial in determining the supramolecular structure and crystal packing of molecules. rsc.org NCI analysis, based on the electron density and its derivatives, helps to visualize and characterize weak interactions like hydrogen bonds, halogen bonds, and van der Waals forces. rsc.orgresearchgate.net

For this compound, several NCIs can be anticipated to play a role in its solid-state assembly:

Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with nucleophilic sites on adjacent molecules, such as the nitrogen or oxygen atoms. mdpi.com

Hydrogen Bonding: Weak C-H···O or C-H···N hydrogen bonds involving the aldehyde or methyl protons can contribute to the stability of the crystal lattice. nih.gov

π-π Stacking: The aromatic thiazole ring can participate in π-π stacking interactions with neighboring rings.

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is instrumental in mapping out the pathways of chemical reactions. By calculating the potential energy surface, it is possible to identify reactants, products, intermediates, and, most importantly, transition states. The energy of the transition state determines the activation energy barrier of a reaction, providing insight into reaction kinetics. researchgate.net

For this compound, DFT calculations can be used to explore various reactions, such as its synthesis or its participation in subsequent transformations (e.g., condensation reactions involving the aldehyde group). For instance, in a reaction with an amine to form a Schiff base, computational methods can model the reaction coordinate, calculate the activation energies for each step, and provide detailed geometries of the transition states involved. researchgate.net This information is vital for understanding reaction feasibility and optimizing experimental conditions.

Applications As a Versatile Building Block in Advanced Organic Synthesis

Construction of Diverse Heterocyclic Frameworks

The dual reactivity of 5-Bromo-2-methylthiazole-4-carbaldehyde, with its electrophilic aldehyde function and a carbon-bromine bond, positions it as a potentially valuable precursor for synthesizing more complex heterocyclic systems. The aldehyde group can readily undergo condensation reactions with various nucleophiles to form Schiff bases, chalcones, or other intermediates, which can then cyclize to create new rings. Concurrently, the bromo-substituent is a classical handle for palladium-catalyzed cross-coupling reactions like Suzuki, Stille, or Sonogashira, allowing for the introduction of aryl, vinyl, or alkynyl groups.

While these reactions are standard for similarly functionalized heterocycles, specific examples detailing the successful construction of diverse frameworks—such as thiazolo[4,5-b]pyridines, thiazolo[4,5-d]pyrimidines, or other fused systems—originating from this compound are not reported in the reviewed literature. Research on related structures, like 5-bromobenzofuran-based heterocycles sciepub.com and other thiazole (B1198619) derivatives nih.govnih.gov, underscores the general potential of this chemical class, yet leaves the specific utility of this particular carbaldehyde undocumented.

Precursor for the Synthesis of Novel Bioactive Compounds

The thiazole ring is a well-known pharmacophore present in numerous biologically active compounds, including antimicrobial and anticancer agents. The combination of the thiazole nucleus with bromine and aldehyde functionalities in this compound suggests its potential as a starting material for medicinal chemistry campaigns.

However, there is no specific information available in scientific literature that documents the use of this compound as a direct precursor to novel bioactive compounds. While many studies focus on synthesizing bioactive thiazoles, they originate from different starting materials nih.govresearchgate.net. For instance, research into new antimicrobial agents has utilized derivatives like 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one to create complex multi-ring thiazole systems with demonstrated biological activity nih.gov. The potential of this compound in this area remains theoretical and unexplored in public research.

Intermediate in the Development of Functional Organic Materials

Heterocyclic compounds, particularly those with extended π-systems, are crucial in the development of functional organic materials for electronics and photonics. The structure of this compound could, in principle, be elaborated through polymerization or derivatization to create dyes, organic semiconductors, or components of covalent organic frameworks (COFs). For example, thiazolo[5,4-d]thiazole (B1587360) systems are recognized as promising building blocks for organic semiconductors due to their electron-deficient nature and rigid, planar structure rsc.org.

Despite this, no studies have been found that specifically name this compound as an intermediate in the synthesis of such materials. The application of this specific building block in material science is yet to be demonstrated.

Utilization in Combinatorial Chemistry and Automated Synthesis

The defined reactive sites of this compound make it a suitable candidate for inclusion in combinatorial libraries for high-throughput screening. The aldehyde and bromo groups could be reacted in a stepwise or orthogonal fashion with a diverse set of reactants to rapidly generate a large number of distinct molecules. This approach is valuable for drug discovery and materials science. Nevertheless, a review of the literature provides no evidence that this compound has been utilized in any reported combinatorial chemistry or automated synthesis efforts.

In Vitro Biological Activity Profiling and Mechanistic Exploration

Antimicrobial Activity Evaluation

Although direct studies on the antimicrobial effects of 5-Bromo-2-methylthiazole-4-carbaldehyde are absent, the thiazole (B1198619) nucleus is a core component of many compounds with significant antimicrobial properties.

Antibacterial Spectrum and Potency Investigations

Thiazole derivatives have demonstrated a wide range of antibacterial activities. For instance, a series of 2-aminothiazole (B372263) derivatives have been synthesized and shown to be effective against both Gram-positive and Gram-negative bacteria. researchgate.netjocpr.com In one study, synthesized 2-aminothiazole derivatives were tested against Bacillus subtilis and E. coli, showing promising activity at concentrations of 50 and 100 µg/ml. researchgate.netjocpr.com Another study on functionally substituted 2-aminothiazoles revealed potent antibacterial action against a panel of eight bacterial strains, with some compounds being more active than the standard drugs ampicillin (B1664943) and streptomycin. tandfonline.com

Similarly, novel 2-(2-hydrazinyl) thiazole derivatives have shown encouraging antibacterial activity against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). tandfonline.com The isosteric replacement of 2-aminothiazole with 2-aminooxazole in a series of N-oxazolyl- and N-thiazolylcarboxamides of various pyridinecarboxylic acids resulted in high activity against mycobacteria, particularly Mycobacterium tuberculosis. nih.gov

Table 1: Antibacterial Activity of Selected Thiazole Derivatives

| Compound/Derivative Class | Bacterial Strain | Activity/Concentration | Reference |

|---|---|---|---|

| 2-Aminothiazole derivatives | Bacillus subtilis | Active at 50 & 100 µg/ml | researchgate.netjocpr.com |

| 2-Aminothiazole derivatives | E. coli | Active at 50 & 100 µg/ml | researchgate.netjocpr.com |

| Functionally substituted 2-aminothiazoles | Enterobacter cloacae | Potent activity | tandfonline.com |

| 2-(2-Hydrazinyl) thiazole derivatives | Staphylococcus aureus | Encouraging activity | tandfonline.com |

| 2-(2-Hydrazinyl) thiazole derivatives | Escherichia coli | Encouraging activity | tandfonline.com |

| N-thiazolylcarboxamides | Mycobacterium tuberculosis H37Ra | MIC = 3.13 µg/mL | nih.gov |

Antifungal Efficacy Assessments

The thiazole scaffold is also a key feature in many antifungal agents. wikipedia.org A series of 2-aminothiazole derivatives demonstrated antifungal activity against Candida albicans and Aspergillus niger at concentrations of 50 and 100 µg/ml. researchgate.netjocpr.com Furthermore, a study on functionally substituted 2-aminothiazoles showed good antifungal activity, often better than the reference drugs ketoconazole (B1673606) and bifonazole. tandfonline.com

A series of nine newly synthesized thiazole derivatives containing a cyclopropane (B1198618) system showed very strong activity against clinical Candida albicans isolates, with some demonstrating activity similar to or even higher than nystatin. nih.govnih.gov Their mechanism of action is thought to be related to the disruption of the fungal cell wall or membrane. nih.govnih.gov Additionally, a series of thiazoleamide derivatives were found to have excellent antifungal activity against several plant pathogenic fungi, with one compound, Q7, showing 100% inhibition of R. solani, B. cinerea, and S. sclerotiorum at a concentration of 50 μg/mL. acs.org

Table 2: Antifungal Activity of Selected Thiazole Derivatives

| Compound/Derivative Class | Fungal Strain | Activity/Concentration | Reference |

|---|---|---|---|

| 2-Aminothiazole derivatives | Candida albicans | Active at 50 & 100 µg/ml | researchgate.netjocpr.com |

| 2-Aminothiazole derivatives | Aspergillus niger | Active at 50 & 100 µg/ml | researchgate.netjocpr.com |

| Functionally substituted 2-aminothiazoles | Various fungal strains | Better than ketoconazole and bifonazole | tandfonline.com |

| Thiazole derivatives with cyclopropane | Candida albicans | MIC = 0.008–7.81 µg/mL | nih.gov |

| Thiazoleamide derivative (Q7) | Botrytis cinerea | EC50 = 5.3 µg/mL | acs.org |

Anti-Cancer Potential Investigations

While no specific anticancer studies on this compound have been reported, the thiazole moiety is a constituent of numerous compounds evaluated for their anti-proliferative effects.

Cell Line-Specific Anti-Proliferative Effects

Thiazole derivatives have shown cytotoxic activity against a variety of human cancer cell lines. For instance, a thiazole analogue, 5-acetyl-4-methyl-2-(3-pyridyl) thiazole, demonstrated a significant anti-proliferative effect, particularly in the liver carcinoma cell line HEPG2, with an IC50 of 23.8 μg/ml. scirp.org A series of novel arylidene-hydrazinyl-thiazoles exhibited excellent cytotoxic potential against BxPC-3 (pancreatic), MOLT-4 (leukemia), and MCF-7 (breast) cancer cell lines. acs.org

Furthermore, a series of bis-thiazole derivatives showed remarkable cytotoxic activities, with one compound displaying a potent IC50 value of 0.6 nM against the cervical cancer HeLa cell line. frontiersin.org Another study on 1,3-thiazole amide derivatives of the pentacyclic triterpene Ochraceolide A found that a 5-nitrofuramide derivative had better cytotoxic and antiproliferative activity against MCF-7, MDA-MB-231 (breast), and SiHa (cervical) cancer cell lines, with CC50 and IC50 values ranging from 1.6-12.7 µM. nih.gov

Table 3: Anti-Proliferative Effects of Selected Thiazole Derivatives

| Compound/Derivative Class | Cell Line | IC50/CC50 Value | Reference |

|---|---|---|---|

| 5-acetyl-4-methyl-2-(3-pyridyl) thiazole | HEPG2 (Liver) | 23.8 μg/ml | scirp.org |

| Arylidene-hydrazinyl-thiazoles | BxPC-3 (Pancreatic) | Significant cytotoxicity at 10 μM | acs.org |

| Arylidene-hydrazinyl-thiazoles | MOLT-4 (Leukemia) | Significant cytotoxicity at 10 μM | acs.org |

| Arylidene-hydrazinyl-thiazoles | MCF-7 (Breast) | Significant cytotoxicity at 10 μM | acs.org |

| Bis-thiazole derivative | HeLa (Cervical) | 0.6 nM | frontiersin.org |

| 5-nitrofuramide derivative of Ochraceolide A | MCF-7, MDA-MB-231, SiHa | 1.6-12.7 µM | nih.gov |

| Thiazole derivatives (Compound 18) | A549, MCF-7, U-87 MG, HCT-116 | 0.50–4.75 μM | nih.gov |

Proposed Molecular Mechanisms of Cytotoxicity (e.g., Apoptosis Induction, Cell Cycle Modulation)

The cytotoxic effects of thiazole derivatives are often attributed to their ability to induce apoptosis and modulate the cell cycle. A newly synthesized derivative of macrosphelides with a thiazole side chain was found to induce apoptosis in human lymphoma (U937) cells in a dose- and time-dependent manner, mediated by the generation of reactive oxygen species (ROS) and activation of c-Jun N-terminal kinase (JNK). nih.gov

Novel arylidene-hydrazinyl-thiazoles have been shown to induce apoptosis through increased caspase-3/7 activity, loss of mitochondrial membrane potential, and modulation of Bcl-2 and Bax gene expression. acs.org These compounds also caused cell cycle arrest in the G2/M phase by inhibiting tubulin polymerization. acs.org Similarly, certain bis-thiazole derivatives induce mitochondrial-dependent apoptosis by enhancing the expression of pro-apoptotic genes (like Bax and Puma) and inhibiting anti-apoptotic genes (like Bcl-2). frontiersin.org Some thiazole derivatives have also been found to induce apoptosis by targeting protein kinases such as Pim-1 kinase. frontiersin.org

Anti-Inflammatory Modulatory Effects

Direct anti-inflammatory studies on this compound are not available. However, the thiazole ring is a key structural feature in various compounds with demonstrated anti-inflammatory properties. A series of thiazole derivatives have been synthesized and shown to possess significant anti-inflammatory activity in rat hind paw edema models. nih.gov These compounds are believed to exert their effects by binding to and inhibiting the COX-2 enzyme. nih.gov

Another study on pyridine- and thiazole-based hydrazides showed their potential as anti-inflammatory agents by inhibiting protein denaturation, with IC50 values ranging from 46.29–100.60 μg/mL. acs.org Furthermore, a series of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives effectively inhibited the release of inflammatory cytokines such as NO, IL-6, and TNF-α in vitro. nih.gov

Enzyme Inhibition Assays and Kinetics

Direct studies detailing the enzyme inhibition profile and kinetics of this compound are not extensively available in the public domain. However, its significance is noted as a chemical intermediate in the synthesis of potent enzyme inhibitors.

Notably, this compound is utilized as a precursor in the development of inhibitors for Receptor Tyrosine Kinases (RTKs). RTKs are a crucial class of cell surface enzymes that mediate cellular responses to external signals, including growth and proliferation. googleapis.com The dysregulation of RTK activity is a known factor in the development of various cancers, making them a key target for therapeutic agents. While kinetic data for this compound itself is not provided, the derivatives it helps create are subject to rigorous kinetic analysis to determine their potency and mechanism of inhibition against specific RTKs.

Receptor Binding and Ligand-Protein Interaction Studies

Specific receptor binding assays and ligand-protein interaction studies for this compound have not been detailed in available research. Its primary role appears to be that of a structural component used to build more complex molecules designed to interact with specific biological targets.

Documentation highlights its use in synthesizing compounds that target the ROS1 receptor tyrosine kinase. googleapis.com ROS1 is a proto-oncogene whose natural biological functions and ligands are not fully understood, but it is known to be involved in cellular differentiation processes. googleapis.com The derivatives synthesized from this compound are designed to fit into the kinase domain of the ROS1 receptor, thereby inhibiting its downstream signaling. These interaction studies are performed on the final derivative compounds, not on the this compound intermediate itself.

Exploration of Other Relevant Biological Activities (e.g., Anticonvulsant, Analgesic, Antidiabetic)

There is currently no specific research data available detailing the anticonvulsant, analgesic, or antidiabetic properties of this compound.

However, the broader class of thiazole-containing compounds has been the subject of extensive research for a wide range of biological activities. Thiazole derivatives are investigated for various pharmacological effects, though this does not directly imply that this compound possesses these activities.

Structure Activity Relationship Sar and Ligand Design Principles for 5 Bromo 2 Methylthiazole 4 Carbaldehyde Derivatives

Correlating Structural Modifications with Observed Biological Potency and Selectivity

The structure-activity relationship (SAR) for any class of compounds is typically determined by systematically altering the chemical structure and observing the corresponding changes in biological activity. For a hypothetical series of 5-Bromo-2-methylthiazole-4-carbaldehyde derivatives, key points of modification would include the bromine atom at the 5-position, the methyl group at the 2-position, and the carbaldehyde group at the 4-position.

Research on various thiazole (B1198619) derivatives has shown that modifications at different positions on the thiazole ring can significantly impact biological activity. For instance, in a series of 2-aminothiazole (B372263) derivatives, substitutions at the 2-, 4-, and 5-positions were synthesized and evaluated for their antimycobacterial activity. researchgate.net Similarly, studies on 2-(pyrazol-4-yl)-methylylidenehydrazinyl-thiazoles have indicated that substitutions at the fourth position of the thiazole ring with different aryl and hetaryl groups influence their antimicrobial properties. nih.gov

For this compound derivatives, one could hypothesize the following based on general SAR principles for thiazoles:

5-Position (Bromo group): The bromine atom is an electron-withdrawing group and can participate in halogen bonding. Replacing it with other halogens (e.g., chloro, fluoro) or with electron-donating groups could modulate the electronic properties of the ring and affect interactions with a biological target.

2-Position (Methyl group): The methyl group is a small, lipophilic group. Altering its size (e.g., to ethyl or a larger alkyl group) or replacing it with polar groups could influence steric interactions and solubility.

4-Position (Carbaldehyde group): The aldehyde is a reactive group and a hydrogen bond acceptor. It can be converted to other functional groups such as an oxime, hydrazone, or alcohol to explore different interactions with a target protein. For example, the condensation of various aldehydes with 3-aryl-2-thioxothiazolidin-4-ones has been a common strategy to generate diverse derivatives with a range of biological activities. mdpi.com

A hypothetical SAR study could involve synthesizing a library of compounds with variations at these positions and testing them against a specific biological target. The resulting data, often presented in tables comparing the compound structure with its inhibitory concentration (IC50) or other activity metrics, would allow for the elucidation of key structural requirements for potency and selectivity.

Interactive Table: Hypothetical SAR Data for this compound Derivatives

Below is a hypothetical interactive table illustrating how SAR data for derivatives of this compound might be presented. The data is for illustrative purposes only.

| Compound ID | R1 (at position 5) | R2 (at position 2) | R3 (at position 4) | Biological Activity (IC50, µM) |

| Parent | Br | CH3 | CHO | Value |

| Derivative 1 | Cl | CH3 | CHO | Value |

| Derivative 2 | H | CH3 | CHO | Value |

| Derivative 3 | Br | H | CHO | Value |

| Derivative 4 | Br | CH3 | CH=NOH | Value |

| Derivative 5 | Br | CH3 | CH2OH | Value |

Rational Design Strategies for Enhanced Bioactivity Profiles

Rational drug design aims to create new molecules with improved biological activity based on a known three-dimensional structure of the target protein or on existing SAR data. nih.gov For this compound derivatives, several strategies could be employed:

Structure-Based Drug Design (SBDD): If the crystal structure of a target protein is available, one could design derivatives of this compound that fit optimally into the active site. This involves identifying key interactions (e.g., hydrogen bonds, hydrophobic interactions) and modifying the ligand to enhance these interactions. For example, if a hydrophobic pocket exists near the 2-methyl group, designing derivatives with larger alkyl groups at this position could improve binding affinity. nih.gov

Ligand-Based Drug Design (LBDD): In the absence of a target structure, one can use the structures of known active compounds to build a pharmacophore model. This model defines the essential structural features required for activity. New derivatives of this compound could then be designed to fit this pharmacophore.

Bioisosteric Replacement: This strategy involves replacing a functional group in the lead compound with another group that has similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic properties. For instance, the bromine atom at the 5-position could be replaced with a trifluoromethyl group to alter electronic properties and metabolic stability.

Computational Approaches to SAR Elucidation

Computational methods are invaluable in modern drug discovery for elucidating SAR and guiding the design of new compounds.

Quantitative Structure-Activity Relationships (QSAR): QSAR studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For a set of this compound derivatives with known activities, a QSAR model could be developed using various molecular descriptors (e.g., electronic, steric, hydrophobic). Such models can then be used to predict the activity of new, unsynthesized derivatives, thereby prioritizing which compounds to synthesize and test.

Molecular Docking Simulations: Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.gov For this compound derivatives, docking studies could be used to:

Predict the binding mode and affinity of different derivatives to a target protein.

Rationalize observed SAR data by visualizing the interactions between the ligands and the protein.

Identify key amino acid residues in the active site that are important for binding.

For example, docking simulations of pyrazoline-thiazole hybrid analogues have been used to understand their interactions with enzymes like α-glucosidase and urease, providing insights into their inhibitory mechanisms. mdpi.com A similar approach could be applied to derivatives of this compound to explore their potential as inhibitors of various enzymes.

Interactive Table: Hypothetical Molecular Docking Results

This interactive table illustrates how molecular docking results for a series of hypothetical this compound derivatives might be presented. The data is for illustrative purposes only.

| Compound ID | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |

| Parent | Protein Name | Value | Residue 1, Residue 2 |

| Derivative 1 | Protein Name | Value | Residue 1, Residue 3 |

| Derivative 2 | Protein Name | Value | Residue 2, Residue 4 |

| Derivative 3 | Protein Name | Value | Residue 1, Residue 4 |

| Derivative 4 | Protein Name | Value | Residue 3, Residue 5 |

| Derivative 5 | Protein Name | Value | Residue 2, Residue 5 |

Future Research Directions and Translational Opportunities

Innovations in Synthetic Methodologies and Process Optimization

The efficient and scalable synthesis of 5-Bromo-2-methylthiazole-4-carbaldehyde is a critical first step towards unlocking its full potential. Future research will likely focus on developing innovative synthetic routes that are not only high-yielding but also adhere to the principles of green chemistry.

Furthermore, process optimization will be crucial for any potential industrial application. This includes the use of catalytic systems to enhance reaction rates and selectivity. For instance, copper-catalyzed cross-coupling reactions have been effectively used for the direct arylation of thiazole (B1198619) C-H bonds, a technique that could be adapted for the introduction of various substituents onto the thiazole ring. organic-chemistry.org The development of robust and recyclable catalysts, such as cross-linked chitosan (B1678972) hydrogels, could also offer a more sustainable and cost-effective production process. mdpi.com Additionally, research into sequential bromination-debromination methods, which avoid the use of elemental bromine, presents a safer and more environmentally friendly approach to producing brominated thiazoles. acs.orgnih.govlookchem.comresearchgate.net

Table 1: Comparison of Potential Synthetic Methodologies

| Methodology | Advantages | Potential Challenges for this compound |

| Hantzsch Thiazole Synthesis | Well-established, versatile | May require harsh conditions, potential for side reactions |

| One-Pot Multicomponent Reactions | High efficiency, reduced waste, atom economy | Optimization of reaction conditions for specific substrates |

| Copper-Catalyzed C-H Functionalization | Direct modification of the thiazole core | Selectivity and functional group tolerance |

| Flow Chemistry | Precise control over reaction parameters, scalability | Initial setup costs, optimization for specific reactions |

| Biocatalysis | Mild reaction conditions, high selectivity | Identification and engineering of suitable enzymes |

Identification of Novel Biological Targets for Thiazole-Based Compounds

The thiazole scaffold is a privileged structure in medicinal chemistry, present in numerous FDA-approved drugs. bohrium.comnih.gov Thiazole derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. researchgate.netacs.orgnih.gov The specific combination of substituents on this compound suggests several promising avenues for biological investigation.

The aldehyde functionality is a key feature, as it can act as a reactive handle for covalent modification of biological targets or for the formation of Schiff bases with amines on proteins. This opens up the possibility of designing covalent inhibitors with enhanced potency and duration of action.

Future research should focus on screening this compound and its derivatives against a panel of clinically relevant biological targets. Given the prevalence of thiazole moieties in kinase inhibitors, investigating its potential to inhibit protein kinases involved in cancer progression, such as EGFR and BRAF, would be a logical starting point. nih.gov Moreover, the structural similarities to compounds known to inhibit enzymes like carbonic anhydrase and acetylcholinesterase suggest that these could also be potential targets. nih.govacs.org The presence of a bromine atom can enhance binding affinity through halogen bonding, a strategy increasingly utilized in drug design.

Development of Multi-Target Directed Ligands and Hybrid Molecules

The complexity of many diseases, such as cancer and neurodegenerative disorders, has spurred the development of multi-target directed ligands (MTDLs) that can modulate multiple biological pathways simultaneously. nih.govnih.govrsc.org The versatile chemical nature of this compound makes it an excellent building block for the creation of such MTDLs and hybrid molecules.

The aldehyde group can be readily transformed into a variety of other functional groups, allowing for the facile linkage of this thiazole core to other pharmacophores. For example, it can be converted into an amine, which can then be coupled with other biologically active molecules to create hybrid compounds. acs.org This strategy of molecular hybridization aims to combine the therapeutic benefits of different scaffolds, potentially leading to synergistic effects and a reduced likelihood of drug resistance. researchgate.net

A promising area of exploration would be the development of thiazole-based hybrids that target both protein kinases and other cancer-related pathways. For instance, combining the thiazole core with a sulfonamide moiety could lead to dual inhibitors of tubulin polymerization and carbonic anhydrase IX, both of which are implicated in tumor growth and metastasis. nih.gov In the context of Alzheimer's disease, phenol-triazole ligands have shown promise as multi-target agents by binding metal ions, acting as antioxidants, and modulating Aβ peptide aggregation. nih.govrsc.org Incorporating the this compound scaffold into such a framework could yield novel therapeutic candidates with enhanced properties.

Exploration in Advanced Materials Science Beyond Traditional Applications

While the primary focus for thiazole derivatives has been in the pharmaceutical sector, their unique electronic and photophysical properties also make them attractive candidates for applications in advanced materials science. jst.go.jp The conjugated π-system of the thiazole ring, in conjunction with the electron-withdrawing bromine atom and aldehyde group, suggests that this compound could possess interesting optical and electronic characteristics.

Future research could explore the potential of this compound as a building block for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensors. The aldehyde group provides a convenient point of attachment for polymerization or for grafting onto surfaces, enabling the creation of functional materials with tailored properties.

For instance, thiazole-containing polymers have been investigated for their use in organic solar cells. The electron-deficient nature of the thiazole ring can be beneficial for creating materials with appropriate energy levels for efficient charge separation. The bromine atom offers a site for further functionalization through cross-coupling reactions, allowing for the fine-tuning of the material's electronic properties. The development of thiazole-based fluorescent probes is another exciting avenue. The aldehyde group can be designed to react selectively with specific analytes, leading to a change in the fluorescence properties of the molecule and enabling the detection of various chemical species.

Table 2: Physicochemical Properties of Related Thiazole Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| 5-Bromo-2-methylthiazole | 57268-16-3 | C4H4BrNS | 178.05 | 199.2±13.0 |

| 4-Methylthiazole-5-carboxaldehyde (B1296927) | 183332-53-4 | C5H5NOS | 127.16 | --- |

| 5-Bromothiazole-2-carbaldehyde | 933752-44-4 | C4H2BrNOS | 192.03 | --- |

Q & A

Q. What are the optimal synthetic routes for preparing 5-bromo-2-methylthiazole-4-carbaldehyde, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : A two-step approach is recommended: (i) Bromination of 2-methylthiazole-4-carbaldehyde using N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF solvent, 50–60°C, inert atmosphere). (ii) Purification via column chromatography (silica gel, hexane/ethyl acetate gradient). Yield optimization requires monitoring reaction progress by TLC and adjusting stoichiometry (e.g., 1.1 eq NBS) . Solvent choice (e.g., ethanol vs. DMF) and base additives (e.g., Na₂CO₃) can reduce side reactions like aldehyde oxidation .

Q. How should researchers characterize the structural and electronic properties of this compound?

- Methodological Answer : Use a combination of:

- NMR spectroscopy : and NMR to confirm substitution patterns (e.g., aldehyde proton at ~10 ppm, thiazole ring protons at 7–8 ppm) .

- X-ray crystallography : Single-crystal diffraction (e.g., SHELXL refinement) to resolve bond lengths and angles, particularly the C-Br (1.89–1.92 Å) and aldehyde C=O (1.21 Å) bonds .

- Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (expected m/z: ~219.97 for C₆H₄BrNOS) .

Q. What stability considerations are critical for handling and storing this compound?

- Methodological Answer :

- Store at 2–8°C under inert gas (argon/nitrogen) to prevent aldehyde oxidation and bromine dissociation.

- Avoid prolonged exposure to light, as UV radiation may degrade the thiazole ring.

- Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) every 3–6 months .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodological Answer :

- Perform DFT calculations (e.g., Gaussian 16) to map electron density on the bromine atom (natural bond orbital analysis) and identify reactive sites.

- Compare with experimental For analogous bromothiazoles, coupling efficiency correlates with LUMO energy (<-1.5 eV) and Pd catalyst selectivity (e.g., Pd(PPh₃)₄ vs. XPhos) .

- Validate predictions via NMR (if fluorinated partners are used) or kinetic studies .

Q. What strategies resolve contradictions in biological activity data for thiazole-carbaldehyde derivatives (e.g., antimicrobial vs. cytotoxic effects)?

- Methodological Answer :

- Dose-response assays : Test compound concentrations across 3–5 logs (e.g., 0.1–100 µM) to distinguish specific activity from cytotoxicity .

- Mechanistic studies : Use RNA sequencing or proteomics to identify target pathways (e.g., benzimidazole-like inhibition of microtubule assembly ).

- Control experiments : Compare with non-brominated analogs to isolate the role of bromine in bioactivity .

Q. How can researchers optimize crystallographic refinement for this compound derivatives with disordered substituents?

- Methodological Answer :

- Use SHELXL-2018 to model disorder (e.g., split positions for methyl or bromine atoms).

- Apply restraints (e.g., SIMU/DELU) to maintain chemically reasonable geometries.

- Validate with residual density maps (peak thresholds: <1.0 eÅ⁻³) and R-factor convergence (<0.05) .

Q. What methodologies identify degradation products of this compound under acidic/basic conditions?

- Methodological Answer :

- Forced degradation studies : Expose the compound to 0.1M HCl/NaOH (1–24 hrs, 25–50°C) and analyze via LC-MS.

- Likely products: Debrominated aldehydes (m/z ~141.02) or thiazole ring-opened species (e.g., thioureas via hydrolysis) .

- Use isotopic labeling (-aldehyde) to track degradation pathways .

Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.